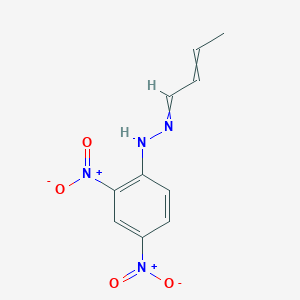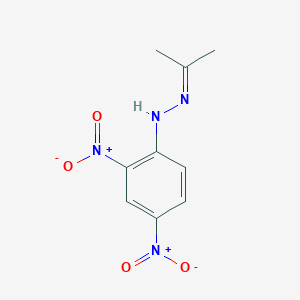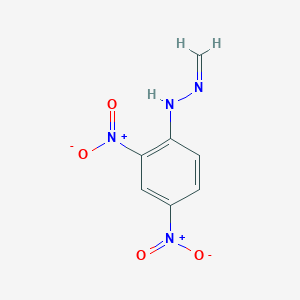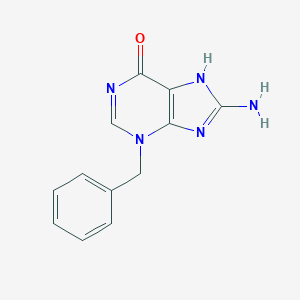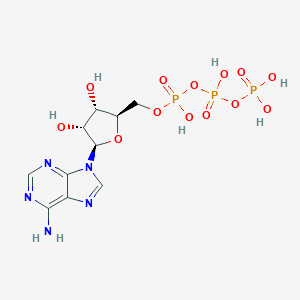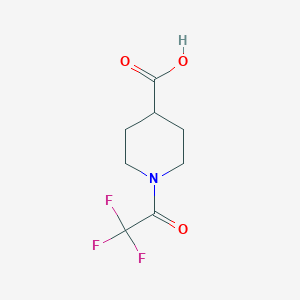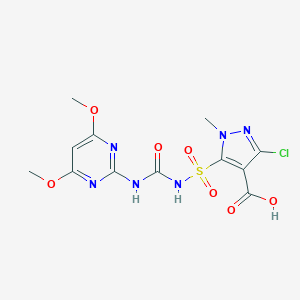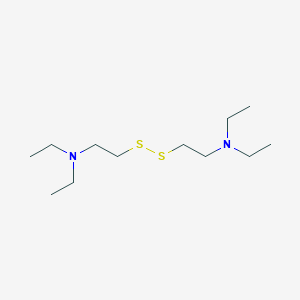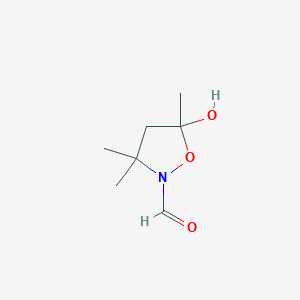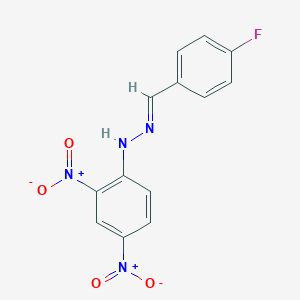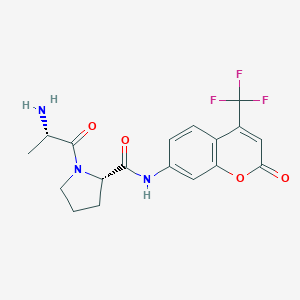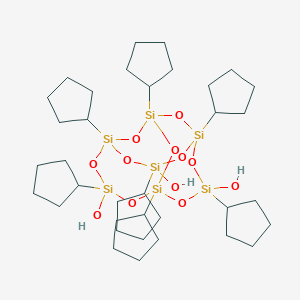
Poly(cyclopentylsilsesquioxane), silanol functional
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Poly(cyclopentylsilsesquioxane), silanol functional, also known as 1,3,5,7,9,11,14-HEPTACYCLOPENTYLTRICYCLO[7.3.3.1(5,11)]HEPTASILOXANE-ENDO-3,7,14-TRIOL, is an organosilicon compound . It has a molecular formula of C35H66O12Si7 and a molecular weight of 875.49 g/mol .
Molecular Structure Analysis
The molecular structure of Poly(cyclopentylsilsesquioxane), silanol functional is characterized by a backbone of alternating silicon and oxygen atoms . The structure of this compound is often expressed by abbreviated formulas .Chemical Reactions Analysis
Silanol-functional silicones are susceptible to condensation under both mild acid and base conditions . They are intermediates for most room temperature vulcanizable (RTV) silicones . The reactivity of silanol groups in these materials is highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of Poly(cyclopentylsilsesquioxane), silanol functional are influenced by its molecular structure . The thermal stability and chemical reactivity of its silanol groups are highly dependent on the steric effects of the surrounding side chains and siloxane skeletons .Zukünftige Richtungen
Future research on Poly(cyclopentylsilsesquioxane), silanol functional could focus on controlling the steric effects around silanol groups in the intermediate oligomers. This could allow for modulation of the crosslink density of siloxane skeletons, potentially leading to the development of materials with improved properties . Another promising direction could be the use of corner-opened cage-silsesquioxane as a directional template for tripodal poly(methyl methacrylate) .
Eigenschaften
IUPAC Name |
1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O12Si7/c36-48(29-15-1-2-16-29)39-51(32-21-7-8-22-32)41-49(37,30-17-3-4-18-30)43-53(34-25-11-12-26-34)44-50(38,31-19-5-6-20-31)42-52(40-48,33-23-9-10-24-33)46-54(45-51,47-53)35-27-13-14-28-35/h29-38H,1-28H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPNNMSOKAULIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCC5)C6CCCC6)(C7CCCC7)O)C8CCCC8)(C9CCCC9)O)C1CCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O12Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
POSS trisilanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

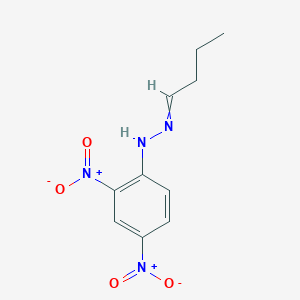
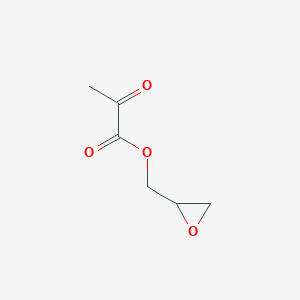
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
